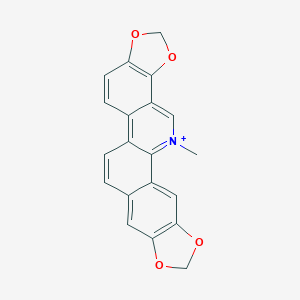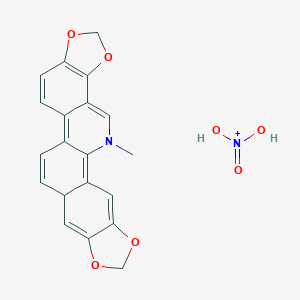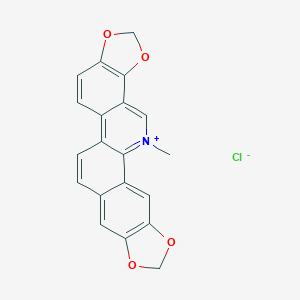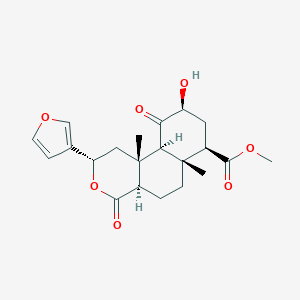
Sinigrin potassium
Übersicht
Beschreibung
Sinigrin potassium salt is a primary reference standard with certified absolute purity . It is a natural aliphatic glucosinolate present in plants of the Brassicaceae family, such as broccoli and brussels sprouts, and the seeds of Brassica nigra (mustard seeds) which contain high amounts of sinigrin .
Synthesis Analysis
Sinigrin is biosynthesised from the amino acid methionine in a multi-step pathway . The chemical structure of sinigrin had been established by 1930 . It was unclear whether the C=N bond was in the Z (or syn) form, with sulfur and oxygen substituents on the same side of the double bond, or the alternative E form in which they are on opposite sides . The matter was settled by X-ray crystallography of its potassium salt in 1963 .Molecular Structure Analysis
Sinigrin is a glucose derivative with β-D-glucopyranose configuration . It is now known that all natural glucosinolates are of Z form .Chemical Reactions Analysis
Glucosinolates, such as Sinigrin, are broken down enzymatically by myrosinase, mainly into isothiocyanates, cyanides, and thiocyanates which are the main bioactives, responsible for pharmacological effects .Physical And Chemical Properties Analysis
Sinigrin potassium salt has a molar mass of 359.36 g·mol−1 . It is a glucose derivative with β-D-glucopyranose configuration .Wissenschaftliche Forschungsanwendungen
Anti-Cancer Properties
Sinigrin has been found to have significant anti-cancer properties . It has been shown to inhibit the proliferation of liver tumor cells . The potential of sinigrin to prevent the growth of cancer cells has been well established .
Antibacterial Activity
Sinigrin also exhibits antibacterial properties . This makes it a potential candidate for the development of new antibacterial agents.
Antifungal Activity
In addition to its antibacterial properties, sinigrin has been found to have antifungal properties . This could be useful in the treatment of various fungal infections.
Antioxidant Properties
Sinigrin has been found to have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Anti-Inflammatory Properties
Research has shown that sinigrin has anti-inflammatory properties . This could make it useful in the treatment of conditions characterized by inflammation.
Wound Healing Properties
Sinigrin has been found to have wound healing properties . This could make it a valuable component in the development of new wound healing treatments.
Biofumigation
Sinigrin has been found to have biofumigation properties . Biofumigation is a method of pest control that uses naturally occurring substances to suppress or repel pests.
Nutraceutical Uses
Sinigrin and its hydrolysis products have crucial bioactive(s), can be utilized as nutraceuticals, and also have therapeutic benefits . Nutraceuticals are products derived from food sources that are purported to provide extra health benefits, in addition to the basic nutritional value found in foods.
Wirkmechanismus
Target of Action
Sinigrin potassium, a natural aliphatic glucosinolate, is found in plants of the Brassicaceae family . The primary targets of sinigrin are cells affected by various conditions such as cancer, bacterial and fungal infections, inflammation, and wounds . It also targets the enzyme myrosinase, which plays a crucial role in its mode of action .
Mode of Action
The mode of action of sinigrin involves the enzymatic breakdown of glucosinolates by myrosinase into isothiocyanates, cyanides, and thiocyanates . These bioactive compounds are responsible for the pharmacological effects of sinigrin . For instance, when sinigrin is hydrolyzed by myrosinase, it exhibits anti-proliferative activity .
Biochemical Pathways
Sinigrin affects several biochemical pathways. It has been found to modulate the MAPK pathway, which plays a key role in cellular functions such as growth, differentiation, and stress response . Sinigrin also enhances the cAMP levels induced by β-agonists by inhibiting PDE4 . This increase in cAMP levels stimulates the activity of the downstream effector protein kinase A, leading to the relaxation of airway smooth muscle .
Result of Action
Sinigrin has been found to exhibit a range of therapeutic activities. Studies have revealed its anti-cancer, antibacterial, antifungal, antioxidant, anti-inflammatory, wound healing properties, and biofumigation . For instance, sinigrin significantly inhibited the proliferation of liver tumor cells . In a study on a DSS-induced colitis model in mice, sinigrin treatment significantly mitigated the DSS-induced body weight loss, attenuated the colon length shrinkage, and improved the disease index score .
Action Environment
The action of sinigrin can be influenced by various environmental factors. For instance, the presence of the enzyme myrosinase in the plant cells is crucial for the breakdown of sinigrin into its bioactive compounds . The levels and classes of glucosinolates present can also affect the biological actions of sinigrin
Zukünftige Richtungen
While studies conducted on the pharmacological activities of sinigrin have revealed anti-cancer, antibacterial, antifungal, antioxidant, anti-inflammatory, wound healing properties and biofumigation , the information on known biological activities is very limited and, hence, further studies still need to be conducted and its molecular mechanisms also need to be explored .
Eigenschaften
IUPAC Name |
potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbut-3-enylideneamino] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO9S2.K/c1-2-3-6(11-20-22(16,17)18)21-10-9(15)8(14)7(13)5(4-12)19-10;/h2,5,7-10,12-15H,1,3-4H2,(H,16,17,18);/q;+1/p-1/b11-6+;/t5-,7-,8+,9-,10+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFAFSGJTMHRRY-OCFLFPRFSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16KNO9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 1-(beta-D-glucopyranosylthio)but-3-enylideneaminooxysulphonate | |
CAS RN |
3952-98-5 | |
| Record name | Potassium 1-(β-D-glucopyranosylthio)but-3-enylideneaminooxysulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.406 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What insights about the stability of sinigrin potassium can be derived from its crystal structure?
A1: The research paper highlights an interesting observation about the crystal structure of sinigrin potassium (potassium myronate) and its potential stability under X-ray irradiation []. The study found that the c axis of the unit cell increased during X-ray exposure. Additionally, significant thermal motions were observed in the vinyl group of the sinigrin anion. Researchers propose that these observations could be linked to a potential photopolymerization reaction between adjacent vinyl groups due to their close proximity within the crystal lattice []. This suggests that sinigrin potassium might be susceptible to structural changes under certain conditions, specifically involving light exposure. Further research is needed to fully understand the implications of these structural changes on the compound's stability and potential applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















